molecular formula C6H14O2<br>C6H14O2<br>HO(CH2)6OH B3422899 1,6-HEXANEDIOL CAS No. 27236-13-1

1,6-HEXANEDIOL

Cat. No. B3422899
Key on ui cas rn: 27236-13-1
M. Wt: 118.17 g/mol
InChI Key: XXMIOPMDWAUFGU-UHFFFAOYSA-N
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Patent
US04255243

Procedure details

87 grams (0.5 mol) of toluene diisocyanate and 0.027 g of phenothiazine are placed in a 500 cm3 reactor under a nitrogen atmosphere. The temperature is kept at between 48° and 50° C. and 58 g, that is to say 0.5 mol, of freshly distilled hydroxyethyl acrylate are added in the course of two hours. When the introduction is complete, the mixture is stirred for a further 3 hours at the same temperature and 223 g, that is to say 0.25 mol, of an aliphatic polycarbonate-diol are then added, the latter having a molecular weight of 890 and being obtained by the phosgenation of a mixture of butane-1,4-diol and hexane-1,6-diol in proportions which are such that the resulting polycarbonate is equivalent to a mixture of 50% by weight of a polycarbonate obtained from hexane-1,6-diol by itself and 50% by weight of a polycarbonate obtained from butane-1,4-diol by itself. The reaction is allowed to proceed for 3 hours at 50° C. A few drops of methanol are added in order to neutralise any free isocyanate groups which could have remained.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aliphatic polycarbonate-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C(=CC(=CC=1)N=C=O)N=[C:5]=[O:6].[CH:14]1[C:27]2NC3C(=CC=CC=3)SC=2C=C[CH:15]=1.[C:28]([O:32]CCO)(=O)[CH:29]=[CH2:30]>>[CH2:5]([OH:6])[CH2:30][CH2:29][CH2:28][OH:32].[CH2:15]([OH:6])[CH2:14][CH2:27][CH2:30][CH2:29][CH2:28][OH:32]

Inputs

Step One
Name
Quantity
87 g
Type
reactant
Smiles
CC=1C(N=C=O)=CC(N=C=O)=CC1
Name
Quantity
0.027 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCO
Step Three
Name
aliphatic polycarbonate-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for a further 3 hours at the same temperature and 223 g, that
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at between 48° and 50° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCO)O
Name
Type
product
Smiles
C(CCCCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04255243

Procedure details

87 grams (0.5 mol) of toluene diisocyanate and 0.027 g of phenothiazine are placed in a 500 cm3 reactor under a nitrogen atmosphere. The temperature is kept at between 48° and 50° C. and 58 g, that is to say 0.5 mol, of freshly distilled hydroxyethyl acrylate are added in the course of two hours. When the introduction is complete, the mixture is stirred for a further 3 hours at the same temperature and 223 g, that is to say 0.25 mol, of an aliphatic polycarbonate-diol are then added, the latter having a molecular weight of 890 and being obtained by the phosgenation of a mixture of butane-1,4-diol and hexane-1,6-diol in proportions which are such that the resulting polycarbonate is equivalent to a mixture of 50% by weight of a polycarbonate obtained from hexane-1,6-diol by itself and 50% by weight of a polycarbonate obtained from butane-1,4-diol by itself. The reaction is allowed to proceed for 3 hours at 50° C. A few drops of methanol are added in order to neutralise any free isocyanate groups which could have remained.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aliphatic polycarbonate-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C(=CC(=CC=1)N=C=O)N=[C:5]=[O:6].[CH:14]1[C:27]2NC3C(=CC=CC=3)SC=2C=C[CH:15]=1.[C:28]([O:32]CCO)(=O)[CH:29]=[CH2:30]>>[CH2:5]([OH:6])[CH2:30][CH2:29][CH2:28][OH:32].[CH2:15]([OH:6])[CH2:14][CH2:27][CH2:30][CH2:29][CH2:28][OH:32]

Inputs

Step One
Name
Quantity
87 g
Type
reactant
Smiles
CC=1C(N=C=O)=CC(N=C=O)=CC1
Name
Quantity
0.027 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCO
Step Three
Name
aliphatic polycarbonate-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for a further 3 hours at the same temperature and 223 g, that
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at between 48° and 50° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCO)O
Name
Type
product
Smiles
C(CCCCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04255243

Procedure details

87 grams (0.5 mol) of toluene diisocyanate and 0.027 g of phenothiazine are placed in a 500 cm3 reactor under a nitrogen atmosphere. The temperature is kept at between 48° and 50° C. and 58 g, that is to say 0.5 mol, of freshly distilled hydroxyethyl acrylate are added in the course of two hours. When the introduction is complete, the mixture is stirred for a further 3 hours at the same temperature and 223 g, that is to say 0.25 mol, of an aliphatic polycarbonate-diol are then added, the latter having a molecular weight of 890 and being obtained by the phosgenation of a mixture of butane-1,4-diol and hexane-1,6-diol in proportions which are such that the resulting polycarbonate is equivalent to a mixture of 50% by weight of a polycarbonate obtained from hexane-1,6-diol by itself and 50% by weight of a polycarbonate obtained from butane-1,4-diol by itself. The reaction is allowed to proceed for 3 hours at 50° C. A few drops of methanol are added in order to neutralise any free isocyanate groups which could have remained.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aliphatic polycarbonate-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C(=CC(=CC=1)N=C=O)N=[C:5]=[O:6].[CH:14]1[C:27]2NC3C(=CC=CC=3)SC=2C=C[CH:15]=1.[C:28]([O:32]CCO)(=O)[CH:29]=[CH2:30]>>[CH2:5]([OH:6])[CH2:30][CH2:29][CH2:28][OH:32].[CH2:15]([OH:6])[CH2:14][CH2:27][CH2:30][CH2:29][CH2:28][OH:32]

Inputs

Step One
Name
Quantity
87 g
Type
reactant
Smiles
CC=1C(N=C=O)=CC(N=C=O)=CC1
Name
Quantity
0.027 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCO
Step Three
Name
aliphatic polycarbonate-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for a further 3 hours at the same temperature and 223 g, that
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at between 48° and 50° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCO)O
Name
Type
product
Smiles
C(CCCCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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